molecular formula ¹³C₅H₁₁NO₂S B1142368 L-Methionine-13C5 CAS No. 202326-57-6

L-Methionine-13C5

Cat. No.: B1142368
CAS No.: 202326-57-6
M. Wt: 154.17
InChI Key:
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Description

L-Methionine-13C5, also known as 13C-Methionine, is an essential amino acid used in the synthesis of proteins. It is a naturally occurring isotope of the amino acid methionine, which is found in all living organisms. It has been used extensively in scientific research for its ability to provide a stable and reliable source of labeled carbon for metabolic studies. 13C-Methionine has been used in a variety of studies ranging from metabolic studies to cancer research.

Scientific Research Applications

Interaction with Proteins

L-Methionine plays a significant role in protein structure and metabolism. A study by Asgharzadeh, Shareghi, and Farhadian (2019) demonstrated the activation of α-Chymotrypsin by L-Methionine, indicating its role in influencing enzyme stability and function (Asgharzadeh, Shareghi, & Farhadian, 2019).

Fluorescence Detection in Water

Lin et al. (2017) developed a cationic pillar[5]arene-based chemosensor for the selective and sensitive fluorescence detection of L-Methionine in water, highlighting its potential in analytical chemistry (Lin et al., 2017).

Metabolic Pathways and Redox Reactions

L-Methionine's role in metabolic pathways, particularly in the formation of methionine sulfoxide, is well documented. Achilli, Ciana, and Minetti (2015) discussed the enzymatic reduction of L-Methionine sulfoxide and its implications in antioxidant defense (Achilli, Ciana, & Minetti, 2015).

Biosynthesis Improvement

Zhou et al. (2020) reported on enhancing L-Methionine biosynthesis in Escherichia coli through calcium carbonate supplementation, providing insights into microbial production methods (Zhou et al., 2020).

Role in Cellular Biochemistry

Bottiglieri (2002) discussed the central role of S-Adenosyl-L-methionine (a derivative of L-Methionine) in cellular biochemistry and its clinical implications (Bottiglieri, 2002).

Mechanism of Action

Target of Action

L-Methionine-13C5 is a variant of L-Methionine, an essential amino acid for human development . The primary targets of L-Methionine are the enzymes involved in its metabolic pathways, including methionine synthases . These enzymes play a crucial role in various biological functions, such as protein synthesis and methylation processes .

Mode of Action

This compound, like its non-isotopic counterpart, interacts with its target enzymes to participate in various biochemical reactions. For instance, it is a precursor to L-cysteine . The metabolism of high doses of certain substances in the liver can lead to decreased levels of hepatic glutathione and increased oxidative stress. L-Methionine, being a precursor to L-cysteine, can help replenish these glutathione levels .

Biochemical Pathways

L-Methionine is involved in several biochemical pathways. It is used for protein synthesis and the formation of several important compounds, including S-adenosylmethionine (SAMe), L-homocysteine, L-cysteine, taurine, and sulfate . SAMe, for instance, is a universal methyl donor for almost 100 different substrates, including DNA, RNA, hormones, proteins, and lipids .

Pharmacokinetics

The pharmacokinetics of this compound would be expected to be similar to that of L-Methionine. Generally, amino acids like L-Methionine are absorbed in the small intestine, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The action of this compound leads to various molecular and cellular effects. It plays a crucial role in growth and tissue repair. It is also involved in the detoxification of harmful substances in the liver, acting as a hepatoprotectant .

Safety and Hazards

L-Methionine-13C5 may cause respiratory tract irritation. It may be harmful if absorbed through the skin or swallowed, and contact may cause eye irritation .

Biochemical Analysis

Biochemical Properties

L-Methionine-13C5 plays a crucial role in various biochemical reactions. As an essential amino acid, it is involved in protein synthesis and interacts with a variety of enzymes and proteins . The nature of these interactions is largely determined by the compound’s chemical structure, particularly its methylthio side chain .

Cellular Effects

This compound influences various types of cells and cellular processes. It is integral to cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects can be observed in its role in the synthesis of proteins, its involvement in the methionine cycle, and its contribution to the production of the antioxidant glutathione .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, influences enzyme activity, and induces changes in gene expression . These effects are largely due to the compound’s role as a methyl donor in various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable and does not degrade rapidly . Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the compound’s role in maintaining cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While the compound is essential for normal growth and development, excessive amounts can lead to adverse effects . These effects are typically observed at high doses and can include metabolic disturbances and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . Key pathways include the methionine cycle and the transsulfuration pathway, which are critical for amino acid metabolism and the production of glutathione .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters . Its distribution is influenced by its interactions with binding proteins and its role in various biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is determined by its role in various cellular processes . It is found in all cellular compartments, reflecting its ubiquitous role in cellular metabolism .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for L-Methionine-13C5 involves the incorporation of five carbon-13 isotopes into the methionine molecule. This can be achieved through a multi-step synthesis pathway starting from commercially available starting materials.", "Starting Materials": [ "L-Homoserine lactone", "Methyl acrylate", "Sodium borohydride", "Sodium cyanoborohydride", "13C-labeled formaldehyde", "Hydrogen chloride", "Sodium hydroxide", "L-Methionine" ], "Reaction": [ "Step 1: Condensation of L-Homoserine lactone with methyl acrylate in the presence of sodium borohydride to form a beta-hydroxy ester intermediate.", "Step 2: Reduction of the beta-hydroxy ester intermediate with sodium cyanoborohydride to form a beta-amino ester intermediate.", "Step 3: Alkylation of the beta-amino ester intermediate with 13C-labeled formaldehyde in the presence of hydrogen chloride to form a 13C-labeled beta-amino aldehyde intermediate.", "Step 4: Reduction of the 13C-labeled beta-amino aldehyde intermediate with sodium borohydride to form a 13C-labeled beta-amino alcohol intermediate.", "Step 5: Cyclization of the 13C-labeled beta-amino alcohol intermediate with sodium hydroxide to form a 13C-labeled thiazolidine intermediate.", "Step 6: Hydrolysis of the 13C-labeled thiazolidine intermediate with sodium hydroxide to form L-Methionine-13C5." ] }

202326-57-6

Molecular Formula

¹³C₅H₁₁NO₂S

Molecular Weight

154.17

synonyms

(S)-2-Amino-4-(methylthio)butanoic Acid-13C5;  Cymethion-13C5;  S-Methyl-L-momocysteine-13C5;  L-α-Amino-γ-methylthiobutyric Acid-13C5;  Methionine-13C5;  NSC 22946-13C5;  S-Methionine-13C5;  S-Methyl-L-homocysteine-13C5;  h-Met-oh-13C5;  l-Methionine-13C5;  α

Origin of Product

United States

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